molecular formula C8H14BrNO2 B3075795 4-(2-Bromobutanoyl)morpholine CAS No. 103608-46-4

4-(2-Bromobutanoyl)morpholine

Cat. No.: B3075795
CAS No.: 103608-46-4
M. Wt: 236.11 g/mol
InChI Key: LPZWHLONFDUNEI-UHFFFAOYSA-N
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Description

4-(2-Bromobutanoyl)morpholine is an organic compound with the molecular formula C8H14O2N1Br1. It is a morpholine derivative where the morpholine ring is substituted with a 2-bromobutanoyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromobutanoyl)morpholine typically involves the reaction of morpholine with 2-bromobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Morpholine+2-Bromobutanoyl chlorideThis compound+HCl\text{Morpholine} + \text{2-Bromobutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Morpholine+2-Bromobutanoyl chloride→this compound+HCl

The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromobutanoyl)morpholine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 2-bromobutanoyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted morpholine derivatives.

    Reduction: Formation of 4-(2-hydroxybutyl)morpholine.

    Oxidation: Formation of carboxylic acids or ketones depending on the oxidizing agent used.

Scientific Research Applications

4-(2-Bromobutanoyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Bromobutanoyl)morpholine involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromobenzyl)morpholine
  • 4-(Dichloroacetyl)morpholine
  • 4-(2-Oxiranylmethyl)morpholine
  • 4-(4-Morpholinylacetyl)morpholine

Uniqueness

4-(2-Bromobutanoyl)morpholine is unique due to the presence of the 2-bromobutanoyl group, which imparts distinct reactivity compared to other morpholine derivatives. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that other similar compounds cannot.

Properties

IUPAC Name

2-bromo-1-morpholin-4-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO2/c1-2-7(9)8(11)10-3-5-12-6-4-10/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZWHLONFDUNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCOCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromobutanoic acid (0.3 mL, 2.81 mmol) in N,N-dimethylformamide (14 mL) are added morpholine (0.3 mL, 3.44 mmol), 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (650 mg, 3.39 mmol) and 7-hydroxybenzotriazole (456 mg, 3.38 mmol), and the mixture is stirred at room temperature for 4.5 hours. After the reaction is completed, water is added to the mixture, and the mixture is extracted with ethyl acetate. The organic layer is washed with 1N-hydrochloric acid, a saturated aqueous sodium hydrogen carbonate solution, and a saturated brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the obtained residue is purified by silica gel column chromatography (n-hexane/ethyl acetate=3/1) to give the title compound (323 mg, yield: 49%).
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
456 mg
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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